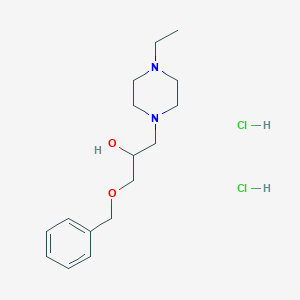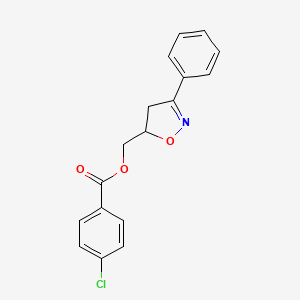
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as BEPP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. BEPP is a derivative of propranolol, a beta-blocker medication used to treat high blood pressure and other cardiovascular conditions. In
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and regulation. Additionally, this compound has been found to bind to beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In neurological research, this compound has been found to protect neurons from damage and improve cognitive function in animal models. In cardiovascular research, this compound has been shown to have antiarrhythmic effects and may be useful in treating arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages as a research tool, including its specificity and potency. However, there are also limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis method for this compound can be complex and time-consuming, which may limit its availability for research.
Direcciones Futuras
There are several potential future directions for research on 1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can be synthesized through a multi-step process involving the reaction of propranolol with various reagents. The synthesis method has been extensively studied and optimized, resulting in a high yield of pure this compound. However, the process can be complex and time-consuming, requiring specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(benzyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been studied for its potential as a drug candidate in various therapeutic areas, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been shown to have antiarrhythmic effects and may be useful in treating arrhythmias.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-2-17-8-10-18(11-9-17)12-16(19)14-20-13-15-6-4-3-5-7-15;;/h3-7,16,19H,2,8-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYELPLDFXFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-ethylphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5009181.png)

![1-[(1-bromo-2-naphthyl)oxy]-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5009193.png)
![2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5009198.png)
![4-bromo-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5009215.png)

![2-[isopropyl(methyl)amino]ethyl 2,2-diphenylpropanoate hydrochloride](/img/structure/B5009232.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5009239.png)



![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B5009283.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5009294.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5009303.png)